4-Bromo-2-(diethoxymethyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrO2S |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
4-bromo-2-(diethoxymethyl)thiophene |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-5-7(10)6-13-8/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
BWDVUZKHFGJNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=CS1)Br)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Diethoxymethyl Thiophene
Halogenation Strategies for Thiophene (B33073) Rings
The introduction of a bromine atom onto the thiophene ring is a critical step in the synthesis of the target compound. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions. However, controlling the position of bromination is paramount.
Electrophilic Bromination Techniques
Direct bromination of 2-substituted thiophenes typically occurs at the C5 position due to the activating and directing effects of the substituent. However, achieving bromination at the C4 position requires more nuanced approaches. Standard electrophilic brominating agents like molecular bromine (Br₂) can be employed, often in the presence of a catalyst. The reaction conditions, including solvent and temperature, play a crucial role in the regiochemical outcome. For instance, the bromination of thiophene derivatives can be influenced by the solvent, with less polar solvents sometimes favoring different isomers.
Regioselective Bromination via Directed Metalation
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgillinois.edu This technique involves the use of a directing group that coordinates to a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. rsc.orgznaturforsch.com For the synthesis of 4-bromo-2-(diethoxymethyl)thiophene, a suitable directing group at the C2 position can guide lithiation to the C3 position. Subsequent quenching of the resulting lithiated species with a bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, would introduce the bromine atom at the desired C3 position, which upon rearrangement or further reaction could potentially lead to the 4-bromo isomer. Alternatively, metalation of a 3-substituted thiophene can be directed to the 2- and 4-positions. For example, 3-alkylthiophenes can be selectively lithiated at the 2-position and then brominated to yield 2-bromo-4-alkylthiophene with high yields. google.com The choice of the directing group and the reaction conditions are critical for achieving high regioselectivity. rsc.org
Utility of N-Bromosuccinimide (NBS) in Thiophene Bromination
N-Bromosuccinimide (NBS) is a widely used and versatile reagent for the bromination of thiophenes. tcichemicals.comorganic-chemistry.org It is often preferred over molecular bromine due to its milder nature and the ease of handling. tcichemicals.comorganic-chemistry.org The regioselectivity of NBS bromination can be highly dependent on the reaction conditions and the substituents present on the thiophene ring. tandfonline.com In many cases, NBS provides excellent regioselectivity for the bromination of activated thiophene rings. tcichemicals.comtandfonline.com For instance, the bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile (B52724) at room temperature results in the formation of 3-bromo-2-methylbenzo[b]thiophene (B82513) in high yield. tcichemicals.comtcichemicals.com The reaction is often carried out in solvents like acetonitrile or acetic acid at room temperature. tcichemicals.comtandfonline.com
Introduction and Manipulation of the Diethoxymethyl Moiety
The diethoxymethyl group, a diethyl acetal (B89532) of a formyl group, can be introduced either before or after the bromination of the thiophene ring.
Acetalization and Transacetalization Reactions of Thiophene Aldehydes
A common and straightforward method for introducing the diethoxymethyl group is through the acetalization of the corresponding thiophene aldehyde. Thiophene-2-carboxaldehyde, which can be prepared from thiophene via the Vilsmeier-Haack reaction, serves as a key precursor. wikipedia.org The acetalization is typically achieved by reacting the aldehyde with triethyl orthoformate in the presence of an acid catalyst. chemicalbook.comwikipedia.org Various catalysts can be employed, including tetrafluoroboric acid adsorbed on silica (B1680970) gel, which has been shown to be an efficient and reusable catalyst for this transformation. thieme-connect.com The reaction can often be driven to completion by removing the alcohol byproduct.
Alternatively, if a different acetal is already present, a transacetalization reaction can be performed by treating the existing acetal with an excess of ethanol (B145695) under acidic conditions to yield the desired diethyl acetal.
Oxidative Etherification Routes to Diethoxymethyl-Substituted Thiophenes
While less common, oxidative etherification routes could potentially be employed to form the diethoxymethyl group. This might involve the oxidation of a 2-(methoxymethyl)thiophene derivative in the presence of ethanol. However, the direct and selective oxidation of a methyl group to a diethoxymethyl group is a challenging transformation and may require specific catalytic systems. Research into the catalytic oxidative polymerization of thiophene derivatives has been explored, but this is generally aimed at producing polymers rather than selectively functionalizing the monomer. researchgate.net More established methods for the oxidation of thiophene derivatives often lead to the formation of sulfoxides and sulfones. researchgate.net
Convergent and Linear Synthetic Pathways
The construction of complex molecules like this compound can be approached through two main strategies: linear and convergent synthesis. wikipedia.orgyoutube.com
Table 1: Comparison of Linear and Convergent Synthesis
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step assembly in a single sequence. youtube.com | Independent synthesis of fragments followed by coupling. wikipedia.org |
| Efficiency | Overall yield decreases with each step. wikipedia.org | Generally higher overall yields for complex molecules. uniurb.it |
| Application | Simpler molecules, straightforward transformations. youtube.com | Complex molecules, allows for parallel synthesis. |
Application of Metal-Halogen Exchange Processes
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that is instrumental in the synthesis of intermediates required for forming compounds like this compound. wikipedia.org This reaction involves the conversion of an organic halide to an organometallic species, typically using an organolithium reagent such as n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu
In the context of synthesizing derivatives of this compound, a metal-halogen exchange can be used to introduce a functional group at a specific position on the thiophene ring. For instance, treatment of a dibrominated thiophene with an organolithium reagent at low temperatures can selectively replace one of the bromine atoms with lithium. tcnj.edu This newly formed organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce different substituents.
The rate of lithium-halogen exchange is typically very fast and follows the trend of I > Br > Cl, with fluorides being generally unreactive. wikipedia.org The reaction is often conducted at low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu The presence of certain functional groups on the molecule can influence the regioselectivity of the exchange. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in Synthesis (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. d-nb.infoyoutube.com The Suzuki-Miyaura coupling, in particular, has found widespread application in the synthesis of substituted thiophenes. nih.govnih.gov This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
In the synthesis of derivatives related to this compound, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 4-position of the thiophene ring. nih.gov For example, 2,4-dibromothiophene (B1333396) could first be selectively functionalized at the 2-position to introduce the diethoxymethyl group. The remaining bromine atom at the 4-position would then be available for a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid.
The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond. youtube.com
The choice of palladium catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction. researchgate.net For instance, different palladium catalysts can exhibit varying selectivity for different halogen leaving groups. researchgate.net
Table 2: Key Features of Suzuki-Miyaura Cross-Coupling
| Feature | Description |
| Reactants | Organic halide (or triflate) and an organoboron compound. researchgate.net |
| Catalyst | Typically a palladium(0) complex. youtube.com |
| Key Steps | Oxidative addition, transmetalation, reductive elimination. youtube.com |
| Application | Formation of C(sp²)-C(sp²) and other carbon-carbon bonds. d-nb.info |
Chemical Reactivity and Transformational Pathways of 4 Bromo 2 Diethoxymethyl Thiophene
Reactivity of the Bromine Substituent
The bromine atom at the 4-position of the thiophene (B33073) ring is a key handle for introducing molecular diversity. It readily participates in nucleophilic substitution, organometallic reactions, and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-rich nature of the thiophene ring can influence this reactivity. The presence of electron-withdrawing groups on the ring can facilitate SNAr reactions. askfilo.com For instance, in related brominated thiophene systems, the bromine atom can be displaced by various nucleophiles. Although specific examples with 4-Bromo-2-(diethoxymethyl)thiophene are not extensively documented, it is plausible that under appropriate conditions, particularly with strong nucleophiles or in the presence of a catalyst, the bromine atom could be substituted. The reactivity of bromine in similar compounds like 4-bromo-2-fluorobiphenyl (B126189) shows that the bromine is the more reactive site for nucleophilic substitution compared to fluorine.
Potential nucleophilic substitution reactions could involve amines, cyanides, or alkoxides, leading to the corresponding 4-substituted thiophene derivatives. The success of such reactions would likely depend on the reaction conditions and the nature of the nucleophile. For example, the synthesis of aminothiophenes is a significant area of research due to their biological activities. researchgate.netnih.gov
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Potential Product |
|---|---|
| Amine (e.g., Pyrrolidine) | 4-(Pyrrolidin-1-yl)-2-(diethoxymethyl)thiophene |
| Cyanide (e.g., NaCN) | 4-Cyano-2-(diethoxymethyl)thiophene |
Note: The reactions in this table are predictive and based on the general reactivity of brominated thiophenes.
The bromine atom in this compound is well-suited for the formation of organometallic reagents.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2-(diethoxymethyl)thiophen-4-yl)magnesium bromide. askfilo.comorgsyn.org This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles. For example, reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively.
Lithiation: Alternatively, halogen-metal exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, can be employed to generate the corresponding lithiated thiophene species. This reaction is typically performed at low temperatures to prevent side reactions. The resulting 4-lithio-2-(diethoxymethyl)thiophene is a powerful nucleophile that can be quenched with various electrophiles to introduce a wide array of functional groups at the 4-position.
Table 2: Examples of Organometallic Reactions and Subsequent Quenching
| Organometallic Reagent | Electrophile | Product |
|---|---|---|
| Grignard Reagent | Formaldehyde | (4-(Hydroxymethyl)-2-(diethoxymethyl)thiophene |
| Grignard Reagent | Acetone (B3395972) | 2-(4-(2-Hydroxypropan-2-yl)thiophen-2-yl)acetaldehyde diethyl acetal (B89532) |
| Lithiated Thiophene | Carbon Dioxide | 2-(Diethoxymethyl)thiophene-4-carboxylic acid |
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, and this compound is an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the bromothiophene with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govd-nb.inforesearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of various 4-aryl- or 4-vinyl-substituted thiophenes. The choice of catalyst, ligand, base, and solvent can be optimized for specific substrates. ntnu.no
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond by reacting the bromothiophene with a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. researchgate.net It provides a direct route to 4-alkynylthiophenes, which are valuable building blocks for more complex molecules.
Table 3: Examples of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (B145695)/Water | 4-Phenyl-2-(diethoxymethyl)thiophene |
| Suzuki Coupling | (5-Formylthiophen-2-yl)boronic acid | XPhos Precatalyst, Base | 5'-(Diethoxymethyl)-[2,4'-bithiophene]-5-carbaldehyde |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | 4-(Phenylethynyl)-2-(diethoxymethyl)thiophene |
Reactivity of the Diethoxymethyl Acetal Functionality
The diethoxymethyl group serves as a protected form of an aldehyde. This functionality allows for selective reactions at the bromine position while the aldehyde is masked, and it can be readily deprotected to unveil the aldehyde for further transformations.
The diethoxymethyl acetal can be selectively hydrolyzed to the corresponding aldehyde, 4-bromo-2-thiophenecarboxaldehyde (B41693), under acidic conditions. sigmaaldrich.comscientificlabs.comscbt.comnih.govchemicalbook.com This aldehyde is a stable, crystalline solid and serves as a versatile intermediate for a variety of derivatizations. sigmaaldrich.com
Once formed, the aldehyde can undergo a range of reactions characteristic of this functional group. For instance, it can be converted into oximes, hydrazones, and Schiff bases. researchgate.net These derivatives are often used in the synthesis of more complex heterocyclic systems and have applications in medicinal chemistry. nih.gov Furthermore, the aldehyde can be reduced to the corresponding alcohol, (4-bromothiophen-2-yl)methanol, or oxidized to the carboxylic acid, 4-bromothiophene-2-carboxylic acid, using standard reagents.
Table 4: Derivatization of 4-Bromo-2-thiophenecarboxaldehyde
| Reagent | Reaction Type | Product |
|---|---|---|
| Hydroxylamine hydrochloride | Condensation | 4-Bromo-2-thiophenecarboxaldehyde oxime |
| Hydrazine hydrate | Condensation | 4-Bromo-2-thiophenecarboxaldehyde hydrazone |
| Aniline | Condensation (Schiff base formation) | N-(4-Bromothiophen-2-ylmethylene)aniline |
| Sodium borohydride | Reduction | (4-Bromothiophen-2-yl)methanol |
The aldehyde, 4-bromo-2-thiophenecarboxaldehyde, derived from the hydrolysis of this compound, is an excellent substrate for condensation reactions that form new carbon-carbon double bonds.
Aldol (B89426) Condensation: In the presence of a base or acid catalyst, 4-bromo-2-thiophenecarboxaldehyde can react with ketones or other aldehydes that have α-hydrogens in an Aldol condensation. rsc.org This reaction leads to the formation of α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. For example, reaction with acetone would yield 4-(4-bromothiophen-2-yl)but-3-en-2-one.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, ethyl acetoacetate, or malononitrile (B47326), in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. sciforum.netwikipedia.orgrsc.org This reaction is a powerful method for synthesizing substituted alkenes. For instance, reaction with malononitrile would produce (4-bromothiophen-2-ylmethylene)malononitrile.
Table 5: Examples of Condensation Reactions with 4-Bromo-2-thiophenecarboxaldehyde
| Reaction Type | Reagent | Product |
|---|---|---|
| Aldol Condensation | Acetophenone | 1-(4-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one |
| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((4-bromothiophen-2-yl)methylene)malonate |
Electrophilic Aromatic Substitution on the Thiophene Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including thiophene and its derivatives. masterorganicchemistry.com The thiophene ring is significantly more reactive than benzene (B151609) in these reactions due to the electron-donating nature of the sulfur atom, which stabilizes the cationic intermediate (the Wheland intermediate or σ-complex). masterorganicchemistry.comiust.ac.ir The mechanism generally involves two steps: the initial attack of the electrophile on the aromatic ring, which is the rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com
In a disubstituted thiophene such as this compound, the position of electrophilic attack is not random but is directed by the substituents already present on the ring. The available positions for substitution are C3 and C5. The regioselectivity is determined by the combined directing effects of the bromo group at the C4 position and the diethoxymethyl group at the C2 position.
The Bromo Group (-Br): As a halogen, the bromo group is an ortho-, para-director. This is because its electron-withdrawing inductive effect deactivates the ring, but its electron-donating resonance effect can stabilize the positive charge in the Wheland intermediate when the attack occurs at the ortho or para positions. For the bromo group at C4, the ortho positions are C3 and C5.
The Diethoxymethyl Group [-CH(OEt)₂]: This group is an acetal, which behaves electronically like an ether group (-OR). Ether groups are strong activating groups and are also ortho-, para-directors due to the resonance donation of a lone pair of electrons from the oxygen atoms. For the diethoxymethyl group at C2, the ortho position is C3, and the para position is C5.
Both substituents, therefore, direct an incoming electrophile to the same available positions: C3 and C5.
| Substituent | Position | Electronic Effect | Directing Preference | Activated Positions |
|---|---|---|---|---|
| -CH(OEt)₂ | C2 | Activating (Resonance) | ortho, para | C3, C5 |
| -Br | C4 | Deactivating (Inductive) | ortho, para | C3, C5 |
With both substituents directing to positions C3 and C5, the final substitution pattern is determined by the interplay of electronic and steric factors. nih.govacs.org
Electronic Effects: The diethoxymethyl group is an activating group, meaning it increases the rate of electrophilic substitution relative to unsubstituted thiophene. Conversely, the bromo group is a deactivating group. youtube.com In situations with competing directing effects, the activating group generally exerts stronger control. The activating nature of the diethoxymethyl group enhances the nucleophilicity of the thiophene ring, particularly at the positions it directs to (C3 and C5).
Steric Effects: The diethoxymethyl group is sterically bulky. This bulkiness can hinder the approach of an electrophile to the adjacent C3 position. Electrophilic attack at the C5 position is sterically less demanding. nih.gov
Considering these factors, electrophilic substitution is most likely to occur at the C5 position. The attack at C5 is favored electronically by both the para-directing diethoxymethyl group and the ortho-directing bromo group. Furthermore, the C5 position is sterically more accessible than the C3 position, which is crowded by the adjacent diethoxymethyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product predominantly. iust.ac.ir
Radical Reactions Involving Brominated Thiophenes
Brominated thiophenes are versatile precursors in radical reactions. The carbon-bromine bond is weaker than carbon-hydrogen or carbon-carbon bonds and can be cleaved homolytically under specific conditions to generate a thienyl radical. This can be achieved through methods such as photolysis, thermolysis, or the use of radical initiators.
Once formed, the thienyl radical at the C4 position can undergo several transformations. For instance, it can participate in intramolecular cyclization reactions if a suitable reactive partner is present elsewhere in the molecule. encyclopedia.pub More commonly, it can engage in intermolecular reactions.
One significant application of brominated thiophenes is in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which can sometimes proceed through mechanisms involving radical intermediates. nih.gov However, more direct radical pathways are also synthetically useful. For example, visible-light-mediated energy transfer can excite the thiophene ring to a triplet state, which behaves as a diradical. acs.orgacs.org Spin density analysis of related thiophene derivatives suggests that radical character is often highest at the C5 and C2 positions. acs.orgacs.org In the case of a 4-bromothiophene derivative, the C-Br bond could be a site for radical generation, leading to subsequent additions or couplings.
Mechanistic Elucidation of Reactions Involving 4 Bromo 2 Diethoxymethyl Thiophene
Investigation of Reaction Mechanisms for Bromination
The synthesis of 4-bromo-2-(diethoxymethyl)thiophene typically involves the bromination of a pre-existing 2-substituted thiophene (B33073). The mechanism of this reaction is a classic example of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. Thiophene is known to be significantly more reactive than benzene (B151609) towards electrophiles, a consequence of the ability of the sulfur atom's lone pairs to stabilize the intermediate carbocation (the sigma complex or arenium ion).
The bromination of 2-(diethoxymethyl)thiophene (B170617) to yield the 4-bromo isomer proceeds through a well-established SEAr pathway. The diethoxymethyl group at the 2-position is an ortho, para-directing group due to the electron-donating resonance effect of the oxygen atoms. In the context of the thiophene ring, this corresponds to directing incoming electrophiles to the 3- and 5-positions. However, the observed product is the 4-bromo isomer. This regiochemical outcome is a result of the combined directing effects of the diethoxymethyl group and the sulfur atom of the thiophene ring, as well as steric considerations.
The generally accepted mechanism for the bromination of thiophenes using a reagent like N-bromosuccinimide (NBS) is believed to involve the formation of a bromonium ion (Br+), which acts as the electrophile. uwindsor.ca Density Functional Theory (DFT) studies on the bromination of thiophenes have indicated that the formation of a bromonium ion is a favorable pathway. uwindsor.ca
The attack of the electrophile can, in principle, occur at the C3, C4, or C5 positions. The attack at the C5 position is often favored in 2-substituted thiophenes. However, the diethoxymethyl group, being relatively bulky, can sterically hinder the approach of the electrophile to the adjacent C3 and the distal C5 positions. The formation of the 4-bromo isomer suggests that the electronic activation provided by the diethoxymethyl group towards the 3-position, combined with the inherent reactivity of the thiophene ring, directs the electrophile to the less sterically encumbered C4 position. The stability of the resulting sigma complex, where the positive charge is delocalized over the thiophene ring and stabilized by the sulfur atom, is a key determinant of the reaction's regioselectivity.
Understanding Acetal (B89532) Formation and Reactivity Mechanisms
The diethoxymethyl group in this compound is a diethyl acetal of the corresponding aldehyde, 4-bromo-2-formylthiophene. Acetals serve as protecting groups for aldehydes and ketones, shielding them from nucleophilic attack under neutral or basic conditions. The formation of the acetal is an acid-catalyzed process and is reversible. acs.orgimpactfactor.org
The mechanism of acetal formation from 4-bromo-2-formylthiophene and ethanol (B145695) in the presence of an acid catalyst proceeds through several key steps: nih.gov
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Nucleophilic attack by ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.
Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the newly added ethoxy group, forming a hemiacetal. acs.org
Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
Formation of an oxonium ion: The lone pair of electrons on the remaining ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.
Second nucleophilic attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.
Final deprotonation: A base removes the proton from the newly added ethoxy group, yielding the final acetal product and regenerating the acid catalyst.
The reversibility of this reaction is a key aspect of its utility. The acetal can be hydrolyzed back to the aldehyde and alcohol by treatment with aqueous acid. nih.gov This lability in acidic media, contrasted with its stability in neutral and basic environments, is the cornerstone of its application as a protecting group in multi-step syntheses.
Mechanistic Pathways of Cross-Coupling Reactions
The carbon-bromine bond at the 4-position of this compound is a prime site for the formation of new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are two of the most widely employed methods for this purpose, and both proceed through a characteristic catalytic cycle involving a palladium catalyst. rsc.orgnih.gov
The general mechanistic pathway for these cross-coupling reactions can be broken down into three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This step involves the insertion of the palladium atom into the C-Br bond, resulting in a Pd(II) intermediate. The rate of this step is influenced by the electron density of the thiophene ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst.
Transmetalation: In the Suzuki coupling, an organoboron reagent (such as a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide ion. In the Stille coupling, an organotin reagent performs a similar transfer of an organic group to the palladium. youtube.com This step regenerates the halide salt and forms a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The efficiency and success of these cross-coupling reactions are highly dependent on the specific reaction conditions, including the choice of palladium precursor, ligands, base (in the case of Suzuki coupling), and solvent.
Regioselectivity and Stereoselectivity in Functionalization Reactions
Further functionalization of this compound can be achieved through various reactions, and controlling the regioselectivity is paramount. The existing substituents on the thiophene ring play a crucial role in directing incoming reagents.
In the context of cross-coupling reactions, the choice of catalyst system, particularly the ligands coordinated to the palladium center, can have a profound impact on the reaction's outcome. The ligands can influence the reactivity of the catalyst, its stability, and the rates of the individual steps in the catalytic cycle.
For instance, in Suzuki-Miyaura couplings of bromothiophenes, electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often employed. These ligands can promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reaction rates. The steric bulk of the ligands can also play a role in preventing catalyst deactivation pathways, such as the formation of palladium black.
The nature of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the choice of base (e.g., K2CO3, Cs2CO3, K3PO4) are also critical parameters that need to be optimized for a given substrate and coupling partner to achieve high regioselectivity and yield. In some cases, ligand-free palladium systems have also been shown to be effective for the cross-coupling of bromothiophenes. rsc.org
The concept of directed metalation, particularly directed ortho-lithiation, is a powerful tool for achieving regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgresearchgate.net This strategy relies on the presence of a directing metalating group (DMG) that can coordinate to an organolithium reagent, directing deprotonation to an adjacent position.
The diethoxymethyl group in this compound, with its two oxygen atoms, has the potential to act as a weak chelating DMG. uwindsor.canih.gov While not as powerful as stronger DMGs like amides or carbamates, the etheric oxygens can coordinate to a lithium cation, thereby directing a base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the C3 position of the thiophene ring. This would generate a 3-lithiated thiophene intermediate, which can then be trapped with various electrophiles to introduce a new substituent specifically at the C3 position.
This chelation-controlled functionalization offers a complementary strategy to electrophilic aromatic substitution, allowing for the introduction of functionalities at a position that might not be accessible through other means. The efficiency of this directed lithiation would depend on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature, as the C-Br bond could also potentially undergo lithium-halogen exchange.
Applications of 4 Bromo 2 Diethoxymethyl Thiophene in Advanced Organic Synthesis
Precursor for the Synthesis of Diverse Thiophene (B33073) Derivatives
The primary application of 4-Bromo-2-(diethoxymethyl)thiophene lies in its role as a precursor for a multitude of thiophene derivatives. The presence of the bromine atom at the 4-position allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to the construction of more complex thiophene-containing molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are commonly employed to modify the thiophene core. For instance, in a Suzuki coupling, this compound can be reacted with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 4-position. This method is highly efficient and tolerant of a wide range of functional groups, making it a favored strategy for generating libraries of substituted thiophenes.
Similarly, Stille coupling reactions with organostannanes provide another effective route to functionalized thiophenes. The choice between Suzuki and Stille coupling often depends on the specific substrate and desired product, with each offering distinct advantages in terms of reaction conditions and functional group compatibility.
The diethoxymethyl group, a diethyl acetal (B89532) of the formyl group, remains inert during these coupling reactions. This protecting group can be easily removed at a later synthetic stage by treatment with a mild acid, such as aqueous hydrochloric acid or p-toluenesulfonic acid, to liberate the aldehyde. This aldehyde can then undergo a plethora of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and Wittig-type reactions, further diversifying the accessible thiophene derivatives.
Building Block for Complex Heterocyclic Architectures
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of intricate heterocyclic systems. Its ability to undergo sequential or one-pot multi-step reactions allows for the efficient construction of both fused-ring thiophene systems and highly substituted thiophene scaffolds.
Construction of Fused-Ring Thiophene Systems
Fused-ring systems containing a thiophene moiety are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. ontosight.airsc.org this compound serves as a key building block in the synthesis of such structures, particularly thieno[3,2-b]thiophenes.
A common strategy involves the initial functionalization at the bromine position via a cross-coupling reaction to introduce a group that can subsequently participate in a ring-closing reaction. For example, after a Suzuki or Stille coupling to introduce a thiophene ring at the 4-position, the newly introduced thiophene can be functionalized to facilitate an intramolecular cyclization, leading to the formation of a thieno[3,2-b]thiophene (B52689) core. The diethoxymethyl group can be carried through these steps and deprotected at a later stage to introduce further functionality onto the fused system.
| Precursor | Reagent | Product | Application |
| This compound | Thiophene-2-boronic acid (Suzuki Coupling) | 4-(Thiophen-2-yl)-2-(diethoxymethyl)thiophene | Intermediate for fused-ring systems |
| This compound | 2-(Tributylstannyl)thiophene (Stille Coupling) | 4-(Thiophen-2-yl)-2-(diethoxymethyl)thiophene | Intermediate for organic semiconductors |
Synthesis of Polyfunctionalized Thiophene Scaffolds
The orthogonal reactivity of the bromine atom and the protected aldehyde in this compound allows for the stepwise introduction of multiple functional groups, leading to the synthesis of polyfunctionalized thiophene scaffolds. These highly decorated thiophenes are valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov
A typical synthetic sequence might involve an initial cross-coupling reaction at the 4-position, followed by deprotection of the acetal to reveal the aldehyde. This aldehyde can then be transformed into a variety of other functional groups. For instance, a Wittig reaction can introduce a carbon-carbon double bond, which can be further modified, or reductive amination can be used to introduce a nitrogen-containing substituent. This stepwise approach allows for precise control over the substitution pattern of the thiophene ring.
Role in the Preparation of Key Intermediates for Material Science and Medicinal Chemistry
The derivatives synthesized from this compound are crucial intermediates in the development of new materials and pharmaceuticals. The thiophene core is a privileged scaffold in both fields due to its electronic properties and its ability to mimic a benzene (B151609) ring in biological systems. semanticscholar.orgeprajournals.com
Development of Chemical Libraries for Further Derivatization
In drug discovery, the generation of chemical libraries containing a diverse range of related compounds is essential for identifying lead compounds with desired biological activity. nih.gov this compound is an excellent starting point for creating such libraries. The versatility of the C-Br bond in cross-coupling reactions allows for the introduction of a wide variety of substituents at the 4-position. Subsequent deprotection and reaction of the aldehyde at the 2-position further expands the diversity of the library. This combinatorial approach enables the rapid synthesis of a large number of distinct thiophene derivatives for biological screening.
| Reaction Type | Reagent Class | Resulting Moiety at C4 | Potential for Library Diversity |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | (Hetero)aryl groups | High |
| Stille Coupling | Organostannanes | Various organic groups | High |
| Heck Reaction | Alkenes | Alkenyl groups | Moderate |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups | High |
Scaffold Engineering for Targeted Molecular Design
Scaffold engineering is a key strategy in rational drug design and the development of functional materials. It involves the modification of a core molecular structure to optimize its properties for a specific target. This compound provides a flexible platform for such engineering. By carefully selecting the reaction partners for the bromine and aldehyde functionalities, chemists can fine-tune the electronic, steric, and physicochemical properties of the resulting thiophene-based molecules.
In materials science, this approach is used to design organic semiconductors with specific band gaps and charge transport properties for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). semanticscholar.org In medicinal chemistry, scaffold engineering allows for the optimization of a drug candidate's binding affinity to its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The ability to systematically modify the thiophene scaffold using this compound as a starting point is therefore of immense value in these fields.
Analytical and Spectroscopic Characterization in Research of 4 Bromo 2 Diethoxymethyl Thiophene
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 4-Bromo-2-(diethoxymethyl)thiophene, both ¹H and ¹³C NMR spectroscopy are vital for confirming the presence and connectivity of the thiophene (B33073) ring, the bromo substituent, and the diethoxymethyl group.
In a typical ¹H NMR spectrum of a 2,4-disubstituted thiophene, the two remaining protons on the thiophene ring would appear as distinct signals. The proton at the 5-position would likely be a doublet, and the proton at the 3-position would also be a doublet, with a small coupling constant between them. The diethoxymethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl groups, coupled with each other. Additionally, a singlet or a triplet (depending on the coupling with the adjacent methine proton) would be expected for the methine proton of the diethoxymethyl group.
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. The carbon atoms of the thiophene ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing bromo group and the electron-donating diethoxymethyl group. The carbons of the diethoxymethyl group would be found in the aliphatic region.
Illustrative ¹H NMR Data for Related Thiophene Derivatives:
| Compound | Thiophene Ring Protons (ppm) | Other Protons (ppm) |
| 2-Bromothiophene | δ 7.209 (dd), 7.037 (dd), 6.859 (dd) | - |
| 2-Methylthiophene | δ 7.05 (dd), 6.881 (dd), 6.745 (t) | δ 2.487 (s, CH₃) |
| Methyl 4-bromothiophene-2-carboxylate | δ 7.73 (d), 7.42 (d) | δ 3.86 (s, OCH₃) |
Illustrative ¹³C NMR Data for Related Thiophene Derivatives:
| Compound | Thiophene Ring Carbons (ppm) | Other Carbons (ppm) |
| Thiophene | δ 125.6, 127.3 | - |
| 2-Methylthiophene | δ 139.8 (C2), 126.9 (C5), 125.4 (C3), 123.3 (C4) | δ 15.3 (CH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be utilized.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation of this compound would likely involve the loss of ethoxy groups, the entire diethoxymethyl group, or the bromine atom. The fragmentation pattern of 2-bromothiophene, for example, shows a prominent molecular ion peak and fragments corresponding to the loss of bromine and the thiophene ring fragmentation. chemicalbook.com
Predicted Molecular Ion and Key Fragments for this compound:
| Species | Formula | Expected m/z |
| [M]⁺ | C₉H₁₃BrO₂S | ~279.98/281.98 |
| [M - OCH₂CH₃]⁺ | C₇H₈BrOS | ~220.95/222.95 |
| [M - CH(OCH₂CH₃)₂]⁺ | C₄H₂BrS | ~160.90/162.90 |
| [M - Br]⁺ | C₉H₁₃O₂S | ~201.06 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic methods are essential for separating components of a mixture, thus allowing for the purity assessment and isolation of the target compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. The retention time is a characteristic property of the compound under specific GC conditions and the peak area corresponds to its concentration. The analysis of thiophene derivatives in various matrices has been successfully performed using GC. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. The separation is based on the compound's interaction with a solid stationary phase while being carried by a liquid mobile phase. A UV detector is often used for aromatic compounds like thiophenes. A study on the monitoring of thiophenic compounds in liquid fuels demonstrated the utility of HPLC for their determination. hmdb.ca For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be appropriate for purity analysis. hmdb.ca
Illustrative Chromatographic Conditions for Thiophene Analysis:
| Technique | Column | Mobile/Carrier Gas | Detector |
| GC | Capillary column (e.g., DB-5) | Helium | FID or MS |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV |
Advanced Spectroscopic Methods for Detailed Structural Analysis
For a more in-depth structural analysis of this compound, advanced spectroscopic techniques can be employed.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. researchgate.net
COSY would show correlations between coupled protons, for example, between the protons on the thiophene ring and between the methyl and methylene protons of the ethyl groups.
HSQC would correlate each proton with the carbon atom it is directly attached to, confirming the C-H bonds.
HMBC would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between the thiophene ring and the diethoxymethyl substituent.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic thiophene ring and the aliphatic ethyl groups, C-O stretching of the ether linkages, and C-S stretching of the thiophene ring.
By combining the information from these various analytical and spectroscopic methods, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for its intended research applications.
Computational and Theoretical Studies on 4 Bromo 2 Diethoxymethyl Thiophene
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Modeling of Reaction Pathways and Transition States
Information regarding the modeling of reaction pathways and the calculation of transition states specifically for 4-Bromo-2-(diethoxymethyl)thiophene is not present in the available search results. This type of computational analysis is crucial for understanding the mechanisms of chemical reactions, predicting reaction kinetics, and identifying the most likely products. The process typically involves mapping the potential energy surface of a reaction to locate the transition state structures that connect reactants to products. Without dedicated studies on this compound, no data on its reaction energetics or mechanistic pathways can be reported.
Prediction of Reactivity and Regioselectivity
There are no specific computational studies in the search results that predict the reactivity and regioselectivity of this compound. Such predictions are often derived from the analysis of the molecule's electronic properties, such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals. For example, the sites most susceptible to electrophilic or nucleophilic attack can be identified, guiding synthetic efforts. While general knowledge of thiophene (B33073) chemistry suggests potential reactivity patterns, specific computational predictions for this compound are absent from the scientific literature found.
Emerging Research Directions and Future Prospects for 4 Bromo 2 Diethoxymethyl Thiophene
Development of More Efficient and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste and the use of hazardous materials. eurekaselect.com For halogenated thiophenes like 4-Bromo-2-(diethoxymethyl)thiophene, research is moving away from harsh traditional methods towards more sustainable pathways. A key goal is the development of synthetic routes that are not only high-yielding but also environmentally benign. nih.gov
One promising area is the use of safer, readily available reagents and solvents. For instance, methodologies are being explored that utilize non-toxic inorganic reagents and environmentally friendly solvents like ethanol (B145695), which can lead to high product yields under mild reaction conditions. nih.gov Another approach involves transition-metal-free reactions that use inexpensive and safe thiol surrogates to construct the thiophene (B33073) ring, further enhancing the sustainability of the process. organic-chemistry.org
A significant aspect of green chemistry is minimizing derivatization steps, such as the use of protecting groups, as they add to the step count and generate waste. youtube.com The diethyl acetal (B89532) in this compound is a protecting group for an aldehyde. Future synthetic strategies may focus on direct, selective reactions that bypass the need for such protection/deprotection sequences, thereby streamlining the synthesis of target molecules. youtube.com
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches for Halogenated Thiophenes
| Feature | Traditional Approach | Emerging Sustainable Approach |
|---|---|---|
| Halogenating Agent | Often involves elemental bromine or harsh brominating agents. | Use of sodium halides (e.g., NaBr) as a source of electrophilic halogens. nih.gov |
| Solvents | Frequently uses halogenated and toxic solvents. nih.gov | Employs environmentally friendly solvents like ethanol or water. nih.govorganic-chemistry.org |
| Catalysts | May require stoichiometric or toxic heavy metal catalysts. | Focus on catalyst-free systems or low loadings of non-toxic catalysts. organic-chemistry.orgrsc.org |
| Reaction Conditions | Often requires harsh temperatures and pressures. | Mild reaction conditions, often at room or slightly elevated temperatures. nih.gov |
| Atom Economy | Can be low due to the use of protecting groups and multi-step processes. youtube.com | Higher atom economy through C-H activation and reduced derivatization. youtube.comrsc.org |
Expansion of Reaction Scope through Novel Catalytic Systems
The bromine atom on the thiophene ring is a powerful handle for building molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. chemimpex.com While palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are well-established for forming new carbon-carbon bonds with bromothiophenes, future research is focused on developing novel catalytic systems to expand the scope and efficiency of these transformations. nih.govnih.govnih.gov
Emerging catalytic systems aim to achieve high selectivity, use lower catalyst loadings, and tolerate a wider range of functional groups. researchgate.net Nickel-based catalysts, for example, have been employed for the synthesis of regioregular polythiophenes, which is crucial for controlling the electronic properties of these polymers. nih.gov Furthermore, advancements are being made in direct C-H arylation, a more atom-economical method that avoids the pre-functionalization of coupling partners, such as the preparation of organoboron or organotin reagents. organic-chemistry.orgrsc.org This technique presents a facile route to synthesizing polymers and other complex molecules with controlled properties. nih.gov
Table 2: Examples of Catalytic Systems for Bromothiophene Functionalization
| Catalytic System | Reaction Type | Bond Formed | Potential Advantage |
|---|---|---|---|
| Palladium(0)/Phosphine (B1218219) Ligands | Suzuki-Miyaura Coupling nih.gov | C-C (Aryl) | High reliability, broad substrate scope. nih.govnumberanalytics.com |
| Palladium(0)/Arsine Ligands | Stille Coupling nih.gov | C-C (Aryl, Vinyl) | Tolerance to a wide variety of functional groups. |
| Nickel(II)/dppp | Kumada Coupling | C-C (Alkyl, Aryl) | Effective for forming C-C bonds with Grignard reagents. |
| Palladium Acetate/Ligandless | Direct C-H Arylation rsc.org | C-C (Aryl) | Increased atom economy, avoids organometallic reagents. nih.gov |
| Copper(I) Oxide/Oxalamide Ligand | Ullmann Coupling researchgate.net | C-N | Avoids expensive catalysts for C-N bond formation. researchgate.net |
Exploration of New Chemical Transformations Utilizing Both Functional Groups
The true synthetic potential of this compound lies in the strategic manipulation of both its bromo and protected aldehyde functionalities. Future research will increasingly focus on tandem, domino, or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. nih.govyoutube.com This approach streamlines synthesis, reduces waste, and allows for the rapid construction of complex molecules from a simple precursor. youtube.comnih.gov
A hypothetical tandem reaction could involve a palladium-catalyzed cross-coupling at the bromine position, followed by in-situ deprotection of the acetal to reveal the aldehyde. This newly formed aldehyde could then participate in a subsequent transformation, such as a Wittig reaction, aldol (B89426) condensation, or reductive amination, all within the same reaction vessel. Such processes enable the creation of three contiguous stereogenic centers with high control. nih.gov
Furthermore, research into palladium-catalyzed 1,4-migration could allow for the functionalization of other C-H bonds on the thiophene ring, which are typically less reactive. rsc.org This would open up pathways to create highly substituted and structurally diverse thiophene derivatives that are not accessible through traditional methods.
Integration into Supramolecular Chemistry and Advanced Materials Research
Thiophene-based molecules are foundational to the field of materials science, particularly for creating conjugated polymers with unique electronic and optical properties. nih.govnumberanalytics.com this compound is a prime candidate for integration into advanced materials, as its two functional groups allow for precise control over polymerization and post-polymerization modification.
The bromine atom can serve as a reactive site for polymerization via cross-coupling reactions to form polythiophenes. researchgate.net The resulting polymers are semiconducting and have applications in a wide range of electronic devices. nih.gov These include:
Organic Light-Emitting Diodes (OLEDs) : Where thiophene-based polymers act as the emissive layer. chemimpex.comnumberanalytics.com
Organic Photovoltaics (OPVs) : Used as electron-donor materials in the active layer of flexible solar cells. numberanalytics.comnumberanalytics.com
Organic Field-Effect Transistors (OFETs) : Serving as the active semiconductor channel. eurekaselect.com
Sensors : Exploiting changes in conductivity or optical properties upon exposure to specific analytes. researchgate.net
Energy Storage : Investigated as electrode materials for batteries and supercapacitors due to their electrochemical stability. numberanalytics.comnumberanalytics.com
The acetal/aldehyde functionality adds another layer of versatility. It can be used to tune the solubility and processing characteristics of the polymer or to attach other functional units after polymerization, creating smart materials that respond to specific stimuli. Thiophenes have also been explored for creating molecular actuators, or "artificial muscles," which change shape in response to electrical stimulation. ubc.ca The ability to design and synthesize precisely functionalized monomers like this compound is critical for advancing these technologies.
Table 3: Potential Applications of Materials Derived from this compound
| Application Area | Material Type | Key Property | Role of Functional Groups |
|---|---|---|---|
| Electronics | Conductive Polymers (Polythiophenes) numberanalytics.com | High Conductivity, Luminescence numberanalytics.com | Bromine for polymerization; aldehyde for tuning properties. |
| Energy Conversion | Organic Solar Cells numberanalytics.com | Light Absorption, Charge Transport numberanalytics.com | Monomer for creating donor materials in bulk heterojunctions. numberanalytics.com |
| Energy Storage | Supercapacitors, Batteries numberanalytics.com | Electrochemical Stability, Redox Activity numberanalytics.com | Forms polymer backbone for electrode materials. |
| Biomedicine | Biosensors researchgate.net | Biocompatibility, Signal Transduction researchgate.net | Aldehyde for conjugating biomolecules (e.g., enzymes, antibodies). |
| Advanced Materials | Molecular Actuators ubc.ca | Electromechanical Response ubc.ca | Forms rigid segments in hinged polymer structures. ubc.ca |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
